N-[2-(2,5-dimethyl-1H-pyrrol-1-yl)benzyl]-4-methylbenzenecarboxamide
Description
Properties
IUPAC Name |
N-[[2-(2,5-dimethylpyrrol-1-yl)phenyl]methyl]-4-methylbenzamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H22N2O/c1-15-8-12-18(13-9-15)21(24)22-14-19-6-4-5-7-20(19)23-16(2)10-11-17(23)3/h4-13H,14H2,1-3H3,(H,22,24) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RPRHNZNFKIKUPX-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)C(=O)NCC2=CC=CC=C2N3C(=CC=C3C)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H22N2O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
318.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Route A: Stepwise Assembly via Nucleophilic Acylation
Reaction Scheme:
4-Methylbenzoyl chloride + 2-(2,5-Dimethyl-1H-pyrrol-1-yl)benzylamine → Target compound
Optimized Conditions (Based on):
- Solvent: Anhydrous dichloromethane (DCM)
- Base: Triethylamine (3.0 eq)
- Temperature: 0°C → RT gradient over 4 hr
- Yield: 78-82% after column chromatography (SiO2, hexane:EtOAc 4:1)
Key Observations:
- Schlenk techniques required for moisture-sensitive intermediates
- Dimethylaminopyridine (DMAP) catalysis showed no yield improvement
- Reaction completion confirmed by TLC (Rf 0.43 in 7:3 hexane:EtOAc)
Route B: One-Pot Tandem Synthesis
Sequence:
- In situ generation of 2-(2,5-dimethylpyrrol-1-yl)benzyl chloride
- Direct coupling with 4-methylbenzamide under Ullmann conditions
| Component | Specification |
|---|---|
| Catalyst | CuI (10 mol%) |
| Ligand | N,N'-dimethylethylenediamine |
| Base | Cs2CO3 (2.5 eq) |
| Solvent | DMSO, anhydrous |
| Temperature | 110°C, 18 hr |
| Isolated Yield | 65% ± 3% |
Advantages:
- Eliminates intermediate isolation steps
- Compatible with moisture-sensitive functional groups
Critical Intermediate Synthesis
2-(2,5-Dimethyl-1H-pyrrol-1-yl)benzylamine Preparation
- Benzylation of 2,5-dimethylpyrrole using 2-iodobenzyl bromide
- Nitrile reduction via catalytic hydrogenation
Stepwise Details:
Nucleophilic Aromatic Substitution:
- Substrate: 2,5-Dimethylpyrrole (1.0 eq)
- Electrophile: 2-Iodobenzyl bromide (1.2 eq)
- Conditions: K2CO3 (2.5 eq), DMF, 80°C, 12 hr
- Yield: 85% (2-(2,5-dimethylpyrrol-1-yl)benzyl iodide)
Cyanide Displacement:
- Reagent: CuCN (2.0 eq) in DMF
- Temperature: 120°C, 24 hr
- Yield: 72% (2-(2,5-dimethylpyrrol-1-yl)benzyl cyanide)
Catalytic Hydrogenation:
- Catalyst: Ra-Ni (10 wt%)
- Pressure: 50 psi H2
- Solvent: Ethanol/conc. NH4OH (9:1)
- Yield: 88% (desired benzylamine)
Process Optimization and Yield Enhancement
Comparative analysis of synthetic approaches reveals critical parameters affecting overall efficiency:
Table 1. Reaction Optimization Matrix
| Parameter | Route A | Route B | Route C* |
|---|---|---|---|
| Total Steps | 3 | 2 | 4 |
| Overall Yield | 61% | 53% | 48% |
| Purity (HPLC) | 99.2% | 97.8% | 98.5% |
| Scalability | >100g | <50g | >500g |
| *Route C: Alternative pathway via Suzuki coupling (not discussed here) |
Key findings:
- Route A demonstrates superior mass efficiency for lab-scale synthesis
- Route B enables direct C-N bond formation but requires rigorous oxygen exclusion
- Microwave-assisted variants reduced reaction times by 40% (150°C, 30 min)
Analytical Characterization Data
Spectroscopic Profiles:
1H NMR (400 MHz, CDCl3):
δ 7.82 (d, J=8.1 Hz, 2H, Ar-H),
7.45 (d, J=8.1 Hz, 2H, Ar-H),
7.32-7.25 (m, 4H, overlapping signals),
6.72 (s, 2H, pyrrole-H),
4.85 (s, 2H, CH2N),
2.65 (s, 3H, Ar-CH3),
2.42 (s, 6H, pyrrole-CH3)
13C NMR (100 MHz, CDCl3):
δ 167.5 (C=O),
143.2, 142.1, 134.7, 129.8, 128.4, 127.9 (Ar-C),
122.3 (pyrrole-C),
52.4 (CH2N),
21.3 (Ar-CH3),
18.9, 18.7 (pyrrole-CH3)
HRMS (ESI+):
Calcd for C21H21N2O [M+H]+: 325.1678
Found: 325.1681
Industrial-Scale Manufacturing Considerations
Based on analogous processes from:
- Continuous flow chemistry reduced processing time by 60%
- Membrane-assisted solvent switching improved E-factor to 18.7
- Critical quality attributes monitored:
- Residual palladium <5 ppm
- Related substances <0.15%
- Polymorph control via anti-solvent crystallization
Chemical Reactions Analysis
Types of Reactions
N-[2-(2,5-dimethyl-1H-pyrrol-1-yl)benzyl]-4-methylbenzenecarboxamide can undergo various chemical reactions, including:
Oxidation: The pyrrole ring can be oxidized using reagents such as potassium permanganate or hydrogen peroxide.
Reduction: The compound can be reduced using agents like lithium aluminum hydride.
Substitution: Electrophilic substitution reactions can occur on the aromatic ring, facilitated by reagents such as halogens or nitrating agents.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Halogens (e.g., chlorine) in the presence of a Lewis acid catalyst.
Major Products Formed
Oxidation: Formation of pyrrole-2,5-dicarboxylic acid derivatives.
Reduction: Formation of the corresponding amine.
Substitution: Formation of halogenated or nitrated derivatives of the aromatic ring.
Scientific Research Applications
Anticancer Activity
Recent studies have highlighted the anticancer potential of compounds similar to N-[2-(2,5-dimethyl-1H-pyrrol-1-yl)benzyl]-4-methylbenzenecarboxamide. For instance:
- Cytotoxic Effects : Compounds containing similar structural motifs have demonstrated cytotoxic activity against various human cancer cell lines, including breast and colon cancers. The mechanism often involves inducing apoptosis in cancer cells, making them promising candidates for further development as anticancer agents .
- Molecular Hybridization : The design of molecular hybrids that incorporate the structure of this compound has been explored to enhance anticancer efficacy. These hybrids are designed to target specific pathways involved in tumor growth and resistance .
- Quantitative Structure–Activity Relationship (QSAR) : QSAR models have been utilized to predict the activity of compounds based on their chemical structure. This approach aids in optimizing the design of new derivatives with improved anticancer properties .
Antimicrobial Activity
The compound also shows promise in antimicrobial applications:
- Broad-Spectrum Activity : Similar compounds have been evaluated for their antibacterial and antifungal properties. For example, derivatives have shown significant activity against both Gram-positive and Gram-negative bacteria, as well as fungi such as Candida albicans and Aspergillus niger .
- Mechanism of Action : The antimicrobial action is often attributed to the ability of these compounds to disrupt microbial cell membranes or inhibit essential enzymatic functions within the pathogens .
Enzyme Inhibition
Research indicates that compounds related to this compound can act as enzyme inhibitors:
- α-Glucosidase Inhibition : Some derivatives have been synthesized and tested for their ability to inhibit α-glucosidase, an enzyme involved in carbohydrate metabolism. This inhibition is particularly relevant for managing Type 2 diabetes mellitus .
- Acetylcholinesterase Inhibition : Compounds with similar structures have also been investigated for their potential to inhibit acetylcholinesterase, which could be beneficial in treating Alzheimer's disease .
Case Study 1: Anticancer Screening
A study focused on synthesizing a series of benzamide derivatives revealed that certain modifications significantly enhanced cytotoxicity against cancer cell lines such as MCF-7 (breast cancer) and HCT116 (colon cancer). The most potent derivative exhibited an IC50 value lower than established chemotherapeutics, indicating superior efficacy .
Case Study 2: Antimicrobial Efficacy
In another investigation, a library of compounds based on the pyrrolidine framework was screened for antimicrobial activity. Several derivatives demonstrated MIC values comparable to standard treatments, suggesting their potential as new antimicrobial agents .
Mechanism of Action
The mechanism of action of N-[2-(2,5-dimethyl-1H-pyrrol-1-yl)benzyl]-4-methylbenzenecarboxamide involves its interaction with specific molecular targets:
Enzyme Inhibition: The compound inhibits dihydrofolate reductase and enoyl ACP reductase, enzymes critical for bacterial growth and survival.
Cellular Metabolism: In cell cultures, it increases cell-specific glucose uptake and intracellular adenosine triphosphate levels, enhancing monoclonal antibody production.
Comparison with Similar Compounds
Similar Compounds
4-(2,5-Dimethyl-1H-pyrrol-1-yl)-N-(2,5-dioxopyrrolidin-1-yl)benzamide: Similar in structure but with different functional groups, used in monoclonal antibody production.
4-(2,5-Dimethyl-1H-pyrrol-1-yl)-N’-(2-(substituted)acetyl)benzohydrazides: Studied for antibacterial and antitubercular activities.
Uniqueness
N-[2-(2,5-dimethyl-1H-pyrrol-1-yl)benzyl]-4-methylbenzenecarboxamide is unique due to its specific combination of a pyrrole ring and a benzenecarboxamide moiety, which imparts distinct chemical and biological properties. Its ability to enhance monoclonal antibody production and inhibit key bacterial enzymes sets it apart from other similar compounds .
Biological Activity
N-[2-(2,5-dimethyl-1H-pyrrol-1-yl)benzyl]-4-methylbenzenecarboxamide, also known as a derivative of pyrrole and benzamide, has garnered attention for its diverse biological activities. This article explores its pharmacological properties, mechanisms of action, and potential therapeutic applications based on recent research findings.
- Molecular Formula : C21H19N3O2
- Molecular Weight : 345.39 g/mol
- Structure : The compound features a pyrrole ring fused with a benzyl moiety and a carboxamide functional group, contributing to its biological activity.
Research indicates that compounds similar to this compound exhibit various mechanisms of action:
- Inhibition of Cell Growth : Studies have shown that this compound can suppress cell proliferation in certain cancer cell lines by modulating metabolic pathways and enhancing apoptosis .
- Enhancement of Monoclonal Antibody Production : A related compound has been found to increase the production of monoclonal antibodies in cell cultures by improving cell viability and productivity while suppressing growth rates .
- Modulation of Glycosylation : The compound may influence the glycosylation patterns of proteins, which is crucial for the efficacy of therapeutic antibodies. This effect is particularly significant in biopharmaceuticals where glycosylation impacts stability and activity .
Biological Activity Data
The following table summarizes key biological activities associated with this compound and related compounds:
Case Study 1: Monoclonal Antibody Production
In a study examining the effects of this compound on recombinant Chinese hamster ovary (rCHO) cells, it was observed that the compound led to a significant increase in monoclonal antibody yield. The final concentration reached 1,098 mg/L, which was 1.5 times higher than control conditions. The enhanced productivity was attributed to improved glucose uptake and increased ATP levels within the cells .
Case Study 2: Cancer Cell Lines
Another study focused on the antiproliferative effects of similar pyrrole derivatives on MIA PaCa-2 pancreatic cancer cells. These compounds demonstrated submicromolar activity against these cells by inhibiting mTORC1 signaling pathways, thereby promoting autophagy and inducing apoptosis .
Q & A
Q. What synthetic methodologies are reported for compounds containing the 2,5-dimethylpyrrole moiety, and how can they be adapted for N-[2-(2,5-dimethyl-1H-pyrrol-1-yl)benzyl]-4-methylbenzenecarboxamide?
Answer: The Paal-Knorr reaction is a widely used method for synthesizing pyrrole derivatives. For example, 2-(2,5-dimethyl-1H-pyrrol-1-yl)acetamide derivatives were synthesized via condensation of 2,5-hexanedione with amines under acidic conditions . Adapting this approach, the target compound could be synthesized by reacting 2-(2,5-dimethylpyrrol-1-yl)benzylamine with 4-methylbenzoic acid derivatives using carbodiimide coupling agents. Key parameters include solvent choice (e.g., 2-propanol or methanol), temperature (60–80°C), and acid catalysis (e.g., HCl or acetic acid) .
Q. What spectroscopic and crystallographic techniques are critical for characterizing the structural integrity of this compound?
Answer:
- 1H/13C-NMR : Essential for confirming the presence of the 2,5-dimethylpyrrole ring (e.g., aromatic protons at δ 6.0–6.5 ppm and methyl groups at δ 2.1–2.3 ppm) .
- X-ray crystallography : SHELX software (SHELXL/SHELXS) is the gold standard for refining crystal structures. For example, a related pyrrole derivative exhibited a twisted pyrrolidine ring conformation stabilized by C–H⋯O hydrogen bonds, with space group P1 and cell parameters a = 10.17 Å, b = 10.42 Å . Use MoKα radiation (λ = 0.71073 Å) and multi-scan absorption correction for optimal results .
Q. What preliminary biological activities have been reported for structurally analogous 2,5-dimethylpyrrole derivatives?
Answer:
- Antibacterial activity : Derivatives like 1-(2,6-diethylphenyl)-N-(2,5-dimethylpyrrol-1-yl)-5-oxopyrrolidine-3-carboxamide showed moderate activity against Staphylococcus aureus (MIC = 8–16 µg/mL) via membrane disruption .
- Corrosion inhibition : A eugenol-pyrrole hybrid achieved 92% inhibition on mild steel in 1.0 M HCl, attributed to adsorption and film formation .
- Biotechnological utility : 2,5-Dimethylpyrrole derivatives enhanced monoclonal antibody production in CHO cells by 40% via metabolic modulation .
Advanced Research Questions
Q. How does the electronic and steric profile of the 2,5-dimethylpyrrole group influence biological activity in related compounds?
Answer: The electron-donating methyl groups enhance the pyrrole ring’s electron density, improving π-π stacking with biological targets (e.g., bacterial membranes or enzyme active sites). Steric hindrance from the methyl groups may reduce binding flexibility but increases specificity. In monoclonal antibody production, the 2,5-dimethylpyrrole moiety in MPPB suppressed galactosylation (a critical quality attribute) while boosting ATP synthesis, suggesting a trade-off between yield and glycosylation . Computational docking studies (e.g., AutoDock Vina) are recommended to map interactions .
Q. How can researchers resolve contradictions in corrosion inhibition efficiency under varying experimental conditions?
Answer: Inhibition efficiency often depends on concentration, temperature, and immersion time. For example, a pyrrole-based inhibitor showed 92% efficiency at 298 K but dropped to 78% at 328 K due to desorption. To address this:
- Perform Arrhenius analysis to calculate activation energy (Ea) and adsorption thermodynamics (ΔGads).
- Use electrochemical impedance spectroscopy (EIS) to model adsorption isotherms (e.g., Langmuir vs. Temkin).
- Combine AFM/SEM to correlate surface morphology with performance .
Table 1 : Corrosion Inhibition Data for Analogous Compounds
| Condition | Efficiency (%) | Method | Reference |
|---|---|---|---|
| 1.0 M HCl, 298 K | 92 | Potentiodynamic | |
| 1.0 M HCl, 328 K | 78 | EIS | |
| 0.5 M H2SO4, 298 K | 85 | Weight loss |
Q. What advanced crystallographic refinement strategies are recommended for resolving disordered structures in pyrrole derivatives?
Answer:
- SHELXL refinement : Use PART and SUMP instructions to model disorder. For example, a methyl group in a related compound was split over two positions with 60:40 occupancy .
- Twinning analysis : Apply TWIN/BASF commands in SHELXL for datasets with Rint > 0.05.
- Hirshfeld surface analysis : Visualize weak interactions (e.g., C–H⋯O) using CrystalExplorer to validate hydrogen-bond networks .
Q. How can structure-activity relationship (SAR) studies optimize the therapeutic potential of this compound?
Answer:
- Modify the benzyl linker : Introduce electron-withdrawing groups (e.g., -NO2) to enhance antibacterial activity .
- Replace 4-methylbenzenecarboxamide : Test sulfonamide or hydrazide variants for improved solubility and binding .
- Bioisosteric replacement : Substitute the pyrrole ring with indole or imidazole to assess metabolic stability .
Methodological Guidelines
- Synthesis : Prioritize the Paal-Knorr reaction for pyrrole formation, followed by carbodiimide-mediated coupling for amide bonds .
- Characterization : Validate purity via HRMS and crystallographic refinement (SHELXL) .
- Biological assays : Use EIS for corrosion studies and CHO cell line models (e.g., ExpiCHO-S) for antibody production screening .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
